5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one
Overview
Description
5,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is a compound belonging to the class of coumarins, which are naturally occurring lactones. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications. This compound, in particular, is characterized by its two hydroxyl groups at positions 5 and 7, and two methyl groups at positions 3 and 4 on the chromen-2-one scaffold.
Mechanism of Action
Target of Action
The primary target of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one It’s worth noting that similar compounds, such as 4h-chromene analogs, have been reported to interact with tubulin .
Mode of Action
The mode of action of This compound Similar compounds, such as 4h-chromene analogs, are known to induce apoptosis via interaction with tubulin at the binding sites of colchicine . They obstruct the polymerization of tubulin, leading to caspase-dependent apoptotic and G2/M cell-cycle arrest in cancer cell death .
Biochemical Pathways
The specific biochemical pathways affected by This compound Based on the mode of action, it can be inferred that this compound may affect the pathways related to cell cycle regulation and apoptosis, particularly those involving tubulin polymerization .
Result of Action
The molecular and cellular effects of the action of This compound Based on the mode of action, it can be inferred that this compound may induce apoptosis and cause g2/m cell-cycle arrest in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dihydroxy-3,4-dimethyl-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the reaction of phenol derivatives with malonic acid in the presence of a catalyst. The reaction typically proceeds under reflux conditions with an acid catalyst, followed by cyclization to form the chromen-2-one structure . Another method involves the condensation of resorcinol with ethyl acetoacetate in the presence of a base, followed by cyclization and methylation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., potassium carbonate) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives of the chromen-2-one scaffold.
Substitution: Ethers and esters of the original compound.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its potential anticancer, anti-inflammatory, and antiviral activities.
Industry: Utilized in the development of dyes, fragrances, and other industrial products
Comparison with Similar Compounds
Similar Compounds
5,7-Dihydroxy-4-methylchromen-2-one: Similar structure but with a single methyl group at position 4.
6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one: Contains additional methoxy groups at positions 5 and 8.
5,7-Dihydroxy-3-(4-hydroxyphenyl)-2H-chromen-2-one: Substituted with a hydroxyphenyl group at position 3
Uniqueness
5,7-Dihydroxy-3,4-dimethyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and methyl groups enhances its reactivity and potential for diverse applications compared to other similar compounds .
Properties
IUPAC Name |
5,7-dihydroxy-3,4-dimethylchromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-5-6(2)11(14)15-9-4-7(12)3-8(13)10(5)9/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBBXTBWPUJUMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60419977 | |
Record name | 5,7-dihydroxy-3,4-dimethylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103986-39-6 | |
Record name | 5,7-dihydroxy-3,4-dimethylchromen-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60419977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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